molecular formula C13H17BFNO3 B1403803 (2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid CAS No. 1449131-89-8

(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid

Cat. No. B1403803
M. Wt: 265.09 g/mol
InChI Key: LNTNIPBCDHBXKY-UHFFFAOYSA-N
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Description

“(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H17BFNO3 . It has an average mass of 265.088 Da and a monoisotopic mass of 265.128540 Da .


Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied area in organic chemistry. One common method for synthesizing boronic acids involves the reaction of organometallic compounds with borate esters . Another approach is the Suzuki-Miyaura cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of “(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid” can be represented by the InChI code 1S/C13H17BFNO3/c1-8-3-4-14(2)9(5-8)7-10-6-11(15)13(17)12(10)16/h6-8,14H,3-5H2,1-2H3 .


Chemical Reactions Analysis

Boronic acids, including “(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid”, are commonly used in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds . Another reaction involving boronic acids is the protodeboronation of pinacol boronic esters .

Scientific Research Applications

Synthesis of Bromobiphenyl Compounds

Boronic acids play a crucial role in the synthesis of complex organic molecules. For example, 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of anti-inflammatory materials, showcases the importance of boronic acids in facilitating cross-coupling reactions for the production of industrially relevant compounds. The development of practical synthesis methods for such intermediates highlights the versatility and utility of boronic acid derivatives in chemical synthesis (Qiu et al., 2009).

Chemosensors for Metal Ions and Anions

Boronic acid derivatives are instrumental in the development of chemosensors, with compounds like 4-Methyl-2,6-diformylphenol serving as platforms for the detection of various analytes. These chemosensors exhibit high selectivity and sensitivity, crucial for environmental monitoring and medical diagnostics. The ability to detect metal ions and anions showcases the potential of boronic acid derivatives in creating highly specific sensors (Roy, 2021).

Electrochemical Biosensors

Boronic acid derivatives are foundational in constructing electrochemical biosensors. These sensors exploit the selective binding capabilities of boronic acids to detect sugars, glycated hemoglobin, fluoride ions, and other analytes. Such sensors offer a non-enzymatic approach to glucose monitoring and have applications in medical diagnostics, showcasing the adaptability of boronic acid compounds in biosensing technologies (Wang et al., 2014).

Drug Precursors and Medical Diagnostics

The structural characteristics of boronic acid derivatives, such as 2-Aminoethyldiphenyl borinate, demonstrate their potential as drug precursors. These compounds interact with various biological targets, influencing immune, cardiovascular, gastrointestinal, and nervous systems. Their ability to modulate biological functions makes them candidates for developing new therapeutic agents (Rosalez et al., 2019).

Future Directions

The future directions of research involving “(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid” and similar compounds are likely to involve further exploration of their use in chemical reactions, particularly in the formation of carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction, for example, is a key area of ongoing research .

properties

IUPAC Name

[2-fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO3/c1-9-4-6-16(7-5-9)13(17)10-2-3-11(14(18)19)12(15)8-10/h2-3,8-9,18-19H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTNIPBCDHBXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)N2CCC(CC2)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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